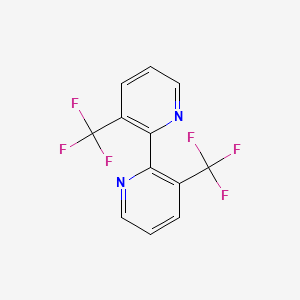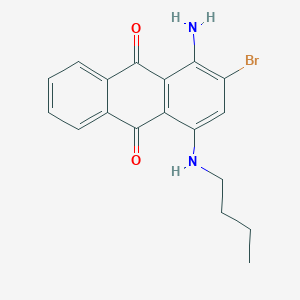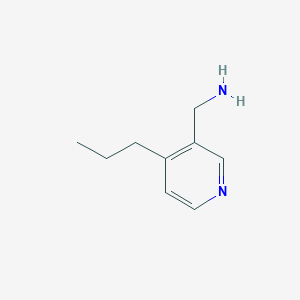![molecular formula C12H10N2O B13133458 5'-Methyl-[2,2'-bipyridine]-5-carbaldehyde CAS No. 117571-61-6](/img/structure/B13133458.png)
5'-Methyl-[2,2'-bipyridine]-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Methyl-[2,2’-bipyridine]-5-carbaldehyde is an organic compound belonging to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. The presence of a methyl group and a carbaldehyde group on the bipyridine structure makes this compound unique and valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methyl-[2,2’-bipyridine]-5-carbaldehyde can be achieved through several methods. One common approach involves the Negishi coupling reaction, which utilizes pyridyl zinc halides and suitable coupling partners . This method is favored due to its high yield, mild conditions, and relatively low cost. Other palladium-catalyzed reactions, such as Stille and Suzuki coupling, can also be employed to prepare bipyridine derivatives .
Industrial Production Methods
Industrial production of 5’-Methyl-[2,2’-bipyridine]-5-carbaldehyde typically involves large-scale coupling reactions using palladium catalysts. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5’-Methyl-[2,2’-bipyridine]-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The methyl and aldehyde groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted bipyridine derivatives.
Scientific Research Applications
5’-Methyl-[2,2’-bipyridine]-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5’-Methyl-[2,2’-bipyridine]-5-carbaldehyde involves its ability to bind to metal ions as a chelating ligand. This binding forms stable complexes that can participate in various chemical reactions. The compound’s interactions with molecular targets and pathways depend on the specific metal ion and the nature of the complex formed .
Comparison with Similar Compounds
Similar Compounds
- 5,5’-Dimethyl-2,2’-bipyridine
- 6,6’-Dimethyl-2,2’-bipyridine
- 4,4’-Dimethyl-2,2’-bipyridine
Uniqueness
5’-Methyl-[2,2’-bipyridine]-5-carbaldehyde is unique due to the presence of both a methyl group and a carbaldehyde group on the bipyridine structure. This combination of functional groups enhances its reactivity and versatility in various chemical applications compared to other bipyridine derivatives .
Properties
CAS No. |
117571-61-6 |
|---|---|
Molecular Formula |
C12H10N2O |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
6-(5-methylpyridin-2-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H10N2O/c1-9-2-4-11(13-6-9)12-5-3-10(8-15)7-14-12/h2-8H,1H3 |
InChI Key |
HDXZHJHCRBMRQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2=NC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


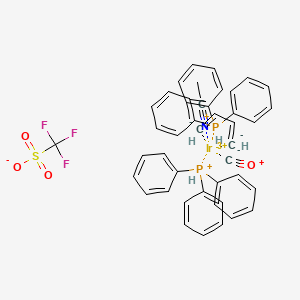
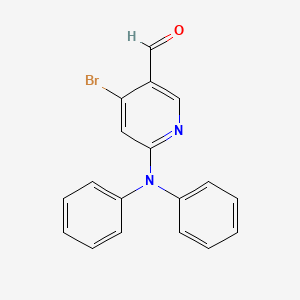
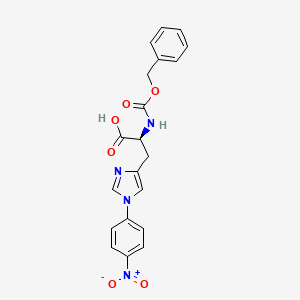

![6-(Trifluoromethyl)imidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B13133388.png)
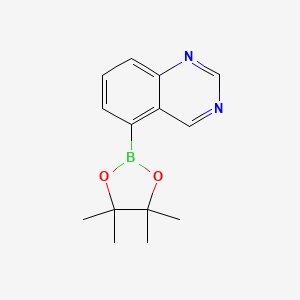
![tert-Butyl 5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13133399.png)
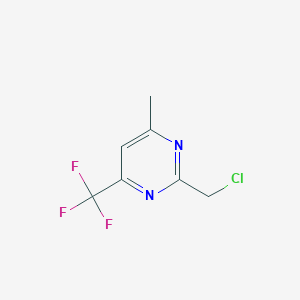


copper](/img/structure/B13133436.png)
